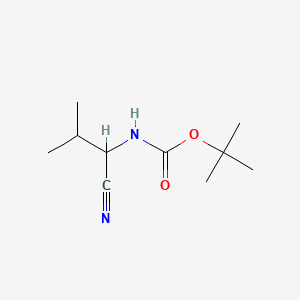

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26212. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate is a carbamate compound with the molecular formula C10H18N2O2. Its unique structure, characterized by a tert-butyl group attached to a carbamate functional group and a cyano-substituted 2-methylpropyl moiety, imparts distinctive biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Carbamates often act as enzyme inhibitors, affecting metabolic pathways. This compound may inhibit enzymes involved in neurotransmitter degradation or synthesis, similar to other carbamate derivatives.

- Regulation of Gene Expression : The compound has been shown to influence gene expression related to cell cycle regulation and inflammatory responses. It may repress p53 promoter activity and affect transcription factors like NF-kappa-B and AP-1 .

- Cell Proliferation and Apoptosis : Research indicates that this compound can induce apoptosis in certain cancer cell lines by modulating cell cycle checkpoints and promoting the expression of pro-apoptotic factors .

Biological Activity Overview

The biological activities associated with this compound include:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting cytokine production, thereby modulating immune responses.

- Neuroprotective Properties : Similar compounds have demonstrated protective effects against neurotoxicity, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Efficacy : In vitro studies reported that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent. For example, treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours .

- Inflammation Modulation : A study demonstrated that this compound decreased TNF-α levels in activated macrophages, suggesting its role in mitigating inflammatory responses .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by toxic agents, enhancing cell survival rates significantly compared to untreated controls .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H18N2O2 | Exhibits antitumor and anti-inflammatory activity |

| Tert-butyl N-(1-cyano-2-phenylethyl)carbamate | C14H18N2O | Higher lipophilicity; potential for increased bioavailability |

| Tert-butyl N-(3-cyanopropanoyl)carbamate | C11H19N2O2 | Different cyano position; varied reactivity |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

tert-butyl N-(1-cyano-2-methylpropyl)carbamate has the molecular formula C10H18N2O2. It features a tert-butyl group linked to a carbamate functional group, which is further connected to a cyano-substituted 2-methylpropyl moiety. This unique structure imparts specific reactivity and biological properties that are valuable in research and development.

Pharmaceutical Chemistry

One of the primary applications of this compound is as a building block for synthesizing bioactive compounds. Its structural characteristics make it suitable for creating derivatives that exhibit therapeutic effects. For instance, it can be utilized in the development of novel drugs targeting various diseases by modifying its structure to enhance potency and selectivity .

Case Study: Drug Development

In drug design, compounds similar to this compound have been explored for their potential as inhibitors in various biological pathways. For example, studies have demonstrated that carbamate derivatives can modulate enzyme activities, leading to promising therapeutic candidates .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in various synthetic pathways. It is particularly useful in reactions involving C–N bond formation, which is crucial for synthesizing amines and other nitrogen-containing compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several routes, including:

- Direct amidation : Reacting tert-butyl carbamate with 1-cyano-2-methylpropyl derivatives.

- Multistep synthesis : Employing other intermediates to build the desired structure through sequential reactions.

Interaction Studies and Mechanism of Action

Understanding the interaction mechanisms of this compound is critical for elucidating its therapeutic potential. Interaction studies often involve:

- Binding affinity assessments : Evaluating how well the compound binds to target proteins or enzymes.

- Mechanistic investigations : Analyzing how structural modifications affect biological activity.

These studies provide insights into optimizing the compound for enhanced efficacy in drug development .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.